1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

Catalog No.
S1893838
CAS No.
2530-86-1
M.F
C8H21NO3Si
M. Wt
207.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

CAS Number

2530-86-1

Product Name

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

IUPAC Name

N,N-dimethyl-3-trimethoxysilylpropan-1-amine

Molecular Formula

C8H21NO3Si

Molecular Weight

207.34 g/mol

InChI

InChI=1S/C8H21NO3Si/c1-9(2)7-6-8-13(10-3,11-4)12-5/h6-8H2,1-5H3

InChI Key

QIOYHIUHPGORLS-UHFFFAOYSA-N

SMILES

CN(C)CCC[Si](OC)(OC)OC

Canonical SMILES

CN(C)CCC[Si](OC)(OC)OC

Surface Modification and Adhesion Promotion

  • One of the primary applications of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is in surface modification. The molecule possesses a dual functionality:
    • The trimethoxysilyl group (Si(OCH3)3) can react with inorganic substrates like glass, metals, and oxides, forming strong covalent bonds [].
    • The amine group (NH2) can interact with organic materials, promoting adhesion between organic and inorganic layers [].

This property makes it a valuable coupling agent in various research areas, including:

* **Microfluidics:**  Silane coupling agents like 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- are used to modify microfluidic channel surfaces for specific functionalities, such as promoting attachment of biological cells for biosensing applications [].* **Nanoparticle functionalization:**  It can be used to modify the surface of nanoparticles, allowing for controlled attachment of biomolecules like antibodies or drugs for targeted delivery purposes in biological research [].

Organic-Inorganic Hybrid Material Synthesis

  • 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- can be used as a building block in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, leading to novel functionalities useful in research.

    • For instance, it can be incorporated into sol-gel processes for the preparation of hybrid films and coatings with desired properties like improved mechanical strength, adhesion, or electrical conductivity [].

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is a chemical compound with the molecular formula C8H21NO3SiC_8H_{21}NO_3Si and a molecular weight of approximately 207.343 g/mol. It is also known by several other names, including N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine and 3-(N,N-dimethylamino)propyltrimethoxysilane. The compound features a propylamine backbone with trimethoxysilyl groups, which enhances its reactivity and utility in various applications, particularly in surface modification and adhesion technologies .

N,N-Dimethyl-3-(trimethoxysilyl)-1-propylamine is classified as a corrosive and skin sensitizer []. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.

  • Safety Data Sheet (SDS): Always refer to the Safety Data Sheet (SDS) for detailed handling and safety instructions before working with this compound [].
Due to the presence of both amine and silane functionalities. Key reactions include:

  • Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This reaction is crucial for bonding to substrates such as glass or metals.
R Si OCH3 3+3H2OR Si OH 3+3CH3OH\text{R Si OCH}_3\text{ }_3+3\text{H}_2\text{O}\rightarrow \text{R Si OH }_3+3\text{CH}_3\text{OH}
  • Condensation: Following hydrolysis, silanol groups can condense with other silanol groups or with hydroxylated surfaces, forming siloxane bonds which are essential for creating durable coatings or adhesives.
  • Nucleophilic Reactions: The dimethylamino group can act as a nucleophile in various substitution reactions, allowing for further functionalization of the compound.

Synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- typically involves the following steps:

  • Preparation of Trimethoxysilane: Starting from a suitable silane precursor (e.g., trimethoxysilane), this compound can be synthesized through a reaction with N,N-dimethylaminopropylamine.
  • Reaction Conditions: The reaction is usually carried out under controlled conditions (temperature and pressure) to ensure complete conversion and minimize by-products.
  • Purification: The final product is purified using methods such as distillation or chromatography to isolate it from unreacted starting materials and side products.

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- has diverse applications across various fields:

  • Adhesives and Sealants: Its ability to bond well with inorganic substrates makes it valuable in formulating adhesives for construction and automotive industries.
  • Coatings: Utilized in protective coatings due to its hydrophobic properties after curing.
  • Surface Modifications: Employed in modifying surfaces of materials to enhance their properties such as wettability and adhesion.
  • Biomaterials: Investigated for use in drug delivery systems due to its potential biocompatibility.

Several compounds share structural similarities with 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-C8H21NO3SiEnhanced adhesion properties due to trimethoxy group
N,N-DimethylaminopropyltrimethoxysilaneC8H21NO3SiSimilar structure but lacks direct propylamine link
(Aminopropyl)triethoxysilaneC9H23NO3SiUses ethoxy groups instead of methoxy
(N,N-Dimethylamino)propyltriethoxysilaneC9H23NO3SiEthoxy instead of methoxy; different reactivity

The unique feature of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- lies in its combination of a propylamine backbone with trimethoxysilyl functionality, which provides enhanced reactivity and bonding capabilities compared to other similar compounds. This makes it particularly useful in applications where strong adhesion to inorganic surfaces is required.

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 89 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 53 of 89 companies with hazard statement code(s):;
H314 (73.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (98.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (20.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2530-86-1

Wikipedia

(N,N-Dimethylaminopropyl)trimethoxysilane

General Manufacturing Information

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-16

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